3-Methyl-4-(trifluoromethoxy)benzoic acid
Overview
Description
3-Methyl-4-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) and a methyl group (-CH3) attached to a benzoic acid core. This compound is of interest due to its unique chemical properties imparted by the trifluoromethoxy group, which is known for its electron-withdrawing effects and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group onto a benzoic acid derivative. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor, such as 3-methyl-4-hydroxybenzoic acid, is reacted with trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-Carboxy-4-(trifluoromethoxy)benzoic acid.
Reduction: 3-Methyl-4-(trifluoromethoxy)benzyl alcohol.
Substitution: 3-Methyl-4-(trifluoromethoxy)bromobenzene.
Scientific Research Applications
3-Methyl-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-Methyl-4-(trifluoromethoxy)benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The electron-withdrawing nature of the trifluoromethoxy group also influences the compound’s reactivity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
- 3-Methyl-4-(trifluoromethyl)benzoic acid
- 3-Methyl-4-(methoxy)benzoic acid
- 3-Methyl-4-(fluoromethoxy)benzoic acid
Comparison:
3-Methyl-4-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group. This compound is less polar and has different reactivity.
3-Methyl-4-(methoxy)benzoic acid: Contains a methoxy group (-OCH3) instead of a trifluoromethoxy group. This compound is more polar and less stable under harsh conditions.
3-Methyl-4-(fluoromethoxy)benzoic acid: Features a fluoromethoxy group (-OCH2F) which imparts different electronic properties compared to the trifluoromethoxy group, affecting its reactivity and interactions.
3-Methyl-4-(trifluoromethoxy)benzoic acid stands out due to the unique properties conferred by the trifluoromethoxy group, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-methyl-4-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5-4-6(8(13)14)2-3-7(5)15-9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTAMHYOCHSAHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261753-62-1 | |
Record name | 3-methyl-4-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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